ETHYL 2-[(2-FLUOROBENZOYL)AMINO]-4-METHYL-5-(MORPHOLINOCARBONYL)-3-THIOPHENECARBOXYLATE
Beschreibung
ETHYL 2-[(2-FLUOROBENZOYL)AMINO]-4-METHYL-5-(MORPHOLINOCARBONYL)-3-THIOPHENECARBOXYLATE is a complex organic compound with a molecular formula of C20H21FN2O5S . This compound is known for its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Eigenschaften
Molekularformel |
C20H21FN2O5S |
|---|---|
Molekulargewicht |
420.5g/mol |
IUPAC-Name |
ethyl 2-[(2-fluorobenzoyl)amino]-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H21FN2O5S/c1-3-28-20(26)15-12(2)16(19(25)23-8-10-27-11-9-23)29-18(15)22-17(24)13-6-4-5-7-14(13)21/h4-7H,3,8-11H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
BDLIYDKQOHKUGL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCOCC2)NC(=O)C3=CC=CC=C3F |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCOCC2)NC(=O)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of ethyl 2-[(2-fluorobenzoyl)amino]-4-methyl-5-(morpholin-4-ylcarbonyl)thiophene-3-carboxylate involves multiple steps. One common synthetic route starts with the reaction of 2-fluorobenzoyl chloride with an amine to form the corresponding amide. This intermediate is then subjected to further reactions involving thiophene derivatives and morpholine to introduce the necessary functional groups . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Analyse Chemischer Reaktionen
ETHYL 2-[(2-FLUOROBENZOYL)AMINO]-4-METHYL-5-(MORPHOLINOCARBONYL)-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Wissenschaftliche Forschungsanwendungen
ETHYL 2-[(2-FLUOROBENZOYL)AMINO]-4-METHYL-5-(MORPHOLINOCARBONYL)-3-THIOPHENECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of ethyl 2-[(2-fluorobenzoyl)amino]-4-methyl-5-(morpholin-4-ylcarbonyl)thiophene-3-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
ETHYL 2-[(2-FLUOROBENZOYL)AMINO]-4-METHYL-5-(MORPHOLINOCARBONYL)-3-THIOPHENECARBOXYLATE can be compared with other thiophene derivatives, such as:
Ethyl 2-[(2-fluorobenzoyl)amino]-4-methyl-5-(trifluoromethyl)thiophene-3-carboxylate: This compound has a similar structure but with a trifluoromethyl group instead of the morpholin-4-ylcarbonyl group, leading to different chemical and biological properties.
Ethyl 2-[(2-chlorobenzoyl)amino]-4-methyl-5-(morpholin-4-ylcarbonyl)thiophene-3-carboxylate: The presence of a chlorine atom instead of fluorine can significantly alter the reactivity and biological activity of the compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
